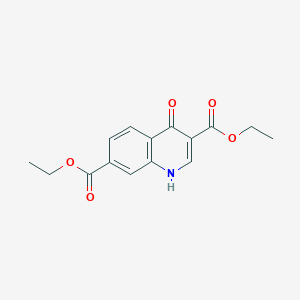![molecular formula C24H29NO3 B15032205 butyl 4-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B15032205.png)
butyl 4-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BUTYL 4-[(2E)-3-(4-TERT-BUTYLPHENYL)PROP-2-ENAMIDO]BENZOATE: is a synthetic organic compound characterized by the presence of a butyl ester group, a tert-butylphenyl group, and an enamido linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BUTYL 4-[(2E)-3-(4-TERT-BUTYLPHENYL)PROP-2-ENAMIDO]BENZOATE typically involves the following steps:
Formation of the Enamido Intermediate: The enamido linkage is formed by reacting 4-tert-butylphenylprop-2-enamide with an appropriate benzoic acid derivative under suitable conditions.
Esterification: The resulting intermediate is then esterified with butanol in the presence of a catalyst to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the enamido linkage, converting it into an amine group.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic systems for various organic transformations.
Material Science: It can be incorporated into polymer matrices to enhance material properties.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme-substrate interactions.
Drug Development: Its structural features make it a potential candidate for drug design and development.
Medicine:
Therapeutic Agents: The compound’s derivatives may exhibit pharmacological activities, making them potential therapeutic agents.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of BUTYL 4-[(2E)-3-(4-TERT-BUTYLPHENYL)PROP-2-ENAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The enamido linkage can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
- BUTYL 2-[(2E)-3-(4-TERT-BUTYLPHENYL)PROP-2-ENAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE
- tert-BUTYL 4-[(E)-BUT-1-EN-3-YN-1-YL]-3-{[tert-BUTYL(DIMETHYL)SILYL]OXY}-1H-INDOLE-1-CARBOXYLATE
Comparison:
- Structural Differences: While similar in having a tert-butylphenyl group, these compounds differ in their core structures and functional groups.
- Reactivity: The presence of different functional groups (e.g., benzothiophene, indole) influences their reactivity and potential applications.
- Applications: Each compound’s unique structural features make them suitable for specific applications in chemistry, biology, and industry.
Eigenschaften
Molekularformel |
C24H29NO3 |
|---|---|
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
butyl 4-[[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C24H29NO3/c1-5-6-17-28-23(27)19-10-14-21(15-11-19)25-22(26)16-9-18-7-12-20(13-8-18)24(2,3)4/h7-16H,5-6,17H2,1-4H3,(H,25,26)/b16-9+ |
InChI-Schlüssel |
VAZVQOUXYQWCQA-CXUHLZMHSA-N |
Isomerische SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
Kanonische SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B15032126.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032134.png)
![3,4-bis(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B15032142.png)
![[(5Z)-5-(1-isopentyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15032147.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-(1-methylpiperidin-4-ylidene)propanehydrazide](/img/structure/B15032149.png)
![6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate](/img/structure/B15032153.png)
![Diethyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B15032154.png)
![2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15032160.png)

![3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032175.png)

![3-amino-N-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15032195.png)
![2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B15032197.png)
![5-bromo-2-methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15032198.png)
